1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine
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Overview
Description
1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . The regioselectivity of the reaction can be controlled using specific leaving groups, and the initial condensation proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production of these compounds often employs scalable and environmentally benign methods. For instance, the use of deep eutectic solvents (DES) has been reported to provide several advantages such as high yield, scalability, and simple work-up procedures . Ultrasonic irradiation methods have also been utilized to shorten reaction times and increase yields compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in its functional groups and overall properties.
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine: This compound has a morpholine group at the C(7) position, leading to different biological activities and applications.
Uniqueness
1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C19H23N7S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-methyl-7-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H23N7S/c1-13-12-17(26-16(21-13)6-7-20-26)24-8-10-25(11-9-24)18-14-4-3-5-15(14)22-19(23-18)27-2/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI Key |
DVKJNDZVEKTBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC5=C4CCC5)SC |
Origin of Product |
United States |
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